![molecular formula C25H24N4O5S B2475770 6-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide CAS No. 866013-42-5](/img/no-structure.png)
6-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antitumor Activity
6-Phenyl-thieno[3,2-d]pyrimidine derivatives, similar to the chemical , have been synthesized and shown to possess potent anticancer activity. These compounds display comparable effects to doxorubicin on various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. Some derivatives exhibited marked growth inhibition, suggesting potential applications in cancer treatment (Hafez & El-Gazzar, 2017).
Antimicrobial Evaluation
Derivatives of thieno[2,3-d]pyrimidine, similar in structure to the queried compound, have been evaluated for their antimicrobial properties. The compounds showed moderate activity against common bacterial strains such as S. aureus, E. coli, and B. subtilis, indicating potential use in developing new antibacterials (Vlasov et al., 2022).
Inhibition of Enzymes and Receptors
Compounds structurally related to the queried chemical have been identified for their selective inhibition of closely related human enzymes with different biological activities. Such selectivity is crucial for drug design and development, particularly in addressing diseases like diabetes, cancer, and inflammation (Hegemann & Groll, 2015).
Potential in Anticancer Agents Synthesis
6-Phenylpyrazolo[3,4-d]pyrimidones, bearing similarity to the compound , have been identified as specific inhibitors of type V phosphodiesterase, showing potential as oral antihypertensive agents and possessing in vivo antihypertensive activity. Their relevance in cancer treatment is notable, especially for derivatives with specific substitutions (Dumaitre & Dodic, 1996).
Propiedades
Número CAS |
866013-42-5 |
|---|---|
Fórmula molecular |
C25H24N4O5S |
Peso molecular |
492.55 |
Nombre IUPAC |
6-[1-[(3-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide |
InChI |
InChI=1S/C25H24N4O5S/c30-22(26-19-9-3-1-4-10-19)12-5-2-6-14-27-24(31)23-21(13-15-35-23)28(25(27)32)17-18-8-7-11-20(16-18)29(33)34/h1,3-4,7-11,13,15-16H,2,5-6,12,14,17H2,(H,26,30) |
Clave InChI |
JYEJSDXKZMPQJN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


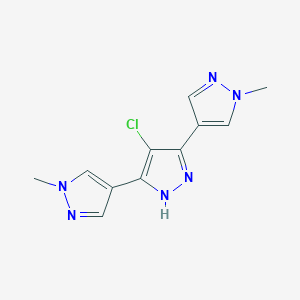
![Methyl[1-(methylsulfanyl)butan-2-yl]amine](/img/structure/B2475688.png)
![1-{1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine hydrochloride](/img/structure/B2475689.png)
![2,3-difluoro-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-4-carboxamide](/img/structure/B2475693.png)
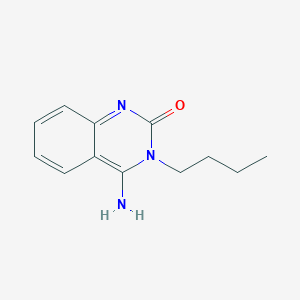
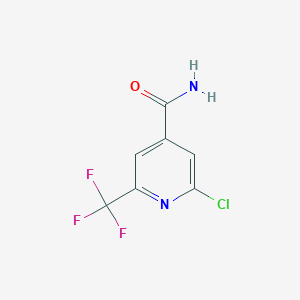
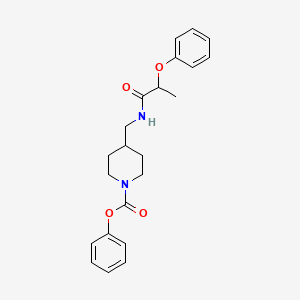
![2-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methyl)-6-methoxyphenol](/img/structure/B2475697.png)
![8-(4-phenyloxane-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2475698.png)
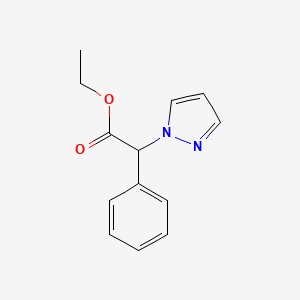
![2-{[1-(2-hydroxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid](/img/structure/B2475701.png)

![4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)benzyl]imino}methyl)benzenol](/img/structure/B2475704.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B2475707.png)
